molecular formula C23H20N4S B2366543 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 866049-48-1

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2366543
CAS No.: 866049-48-1
M. Wt: 384.5
InChI Key: KGVZHHVTBRQIPC-UHFFFAOYSA-N
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Description

This compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many natural products and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The presence of these rings could potentially give this compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrrole and thiophene) would contribute to the stability of the molecule. The other groups attached to these rings would influence the molecule’s shape, reactivity, and physical and chemical properties .

Scientific Research Applications

Synthesis and Reactivity

  • The compound is utilized in synthetic methods for creating pyrazolo[1,5-c]pyrimidines, involving condensative cyclization with 1,3-dicarbonyl compounds, enabling the study of electrophilic substitution reactions on such ring systems (Zheng & Atta, 2011).
  • It's involved in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, which have shown antitrypanosomal activity. This synthesis is part of a broader interest in these compounds for their potential pharmacological properties (Abdelriheem, Zaki, & Abdelhamid, 2017).

Pharmacological Potential

  • This compound class, including phenylpyrazolo[1,5-a]pyrimidines, has been studied for interesting antipyretic, hypothermizing, and anti-inflammatory properties. Their derivatives are used as reference compounds in ongoing Q.S.A.R. studies (Vettori et al., 1981).
  • Derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines have been synthesized for potential use as benzodiazepine receptor ligands (Bruni et al., 1994).

Molecular and Crystallographic Studies

  • The molecular structure of related pyrazolo[1,5-a]pyrimidines has been studied using X-ray diffractometry and theoretical methods, providing insights into their molecular interactions (Frizzo et al., 2009).

Radioligand Synthesis

  • A specific derivative, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, has been developed as a potential PET ligand for in vivo imaging of CRF1 receptors (Kumar et al., 2003).

Chemical Properties and Reactions

  • The compound's derivatives have been utilized in various chemical reactions, such as regioselective synthesis under solvent-free conditions, highlighting its versatility in organic synthesis (Quiroga et al., 2008).

Antimicrobial and Anticancer Activity

  • Some derivatives of this compound have been synthesized and evaluated for antimicrobial properties, indicating its potential in developing new antimicrobial agents (Bondock et al., 2008).
  • Derivatives have also been studied for anti-inflammatory and anti-cancer activities, suggesting a range of potential therapeutic applications (Kaping et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and storage procedures should be followed when working with this compound to minimize risks .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-15-13-21(18-7-5-4-6-8-18)27-22(24-15)14-19(25-27)23-20(11-12-28-23)26-16(2)9-10-17(26)3/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVZHHVTBRQIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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